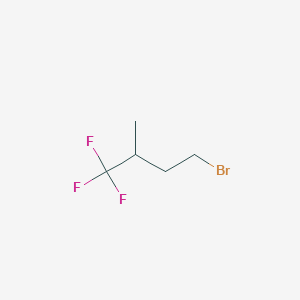

4-Bromo-1,1,1-trifluoro-2-methylbutane

Description

Contextualization within Halogenated and Trifluoromethylated Alkanes Research

Halogenated alkanes, organic compounds containing one or more halogen atoms, are fundamental reagents and intermediates in synthetic chemistry. The incorporation of fluorine, in particular, can dramatically alter a molecule's physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is especially influential and is considered a crucial structural motif in modern medicinal and agricultural chemistry. mdpi.com

The presence of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This is attributed to the unique combination of the high electronegativity of fluorine atoms, the strength of the carbon-fluorine bond, and the steric profile of the -CF3 group. mdpi.com Consequently, the development of molecules that can introduce this group into larger, more complex structures is an active area of research. mdpi.comnih.gov 4-Bromo-1,1,1-trifluoro-2-methylbutane serves as such a precursor, providing a reactive bromine handle for further chemical modification while carrying the desirable trifluoromethylated scaffold.

Historical Perspective on its Discovery and Initial Academic Contributions

While specific details on the first synthesis of 4-Bromo-1,1,1-trifluoro-2-methylbutane are not prominently documented in seminal literature, its existence is a result of the foundational work in organofluorine chemistry. The field began to take shape long before the isolation of elemental fluorine, with early examples of halogen exchange reactions for synthesizing organofluorine compounds reported in the 1860s.

Key advancements that paved the way for the synthesis of compounds like 4-Bromo-1,1,1-trifluoro-2-methylbutane include the development of trifluoromethylation reagents, such as the Togni and Umemoto reagents, which provided methods for introducing the -CF3 group onto various molecular frameworks. mdpi.com The synthesis of related structures, such as 4-bromo-1,1,2-trifluoro-1-butene, has been detailed in patent literature, highlighting the industrial interest in such fluorinated building blocks. patsnap.comgoogle.com The academic pursuit of chiral trifluoromethylated alkanes, for which 4-Bromo-1,1,1-trifluoro-2-methylbutane is a prime example, is a more recent focus, driven by the demand for enantiomerically pure pharmaceuticals. nih.govresearchgate.net

Structural Significance and Stereochemical Considerations of 4-Bromo-1,1,1-trifluoro-2-methylbutane

The molecular structure of 4-Bromo-1,1,1-trifluoro-2-methylbutane is notable for its chirality. The carbon atom at the second position (C2) of the butane (B89635) chain is a stereocenter. This is because it is bonded to four different substituent groups: a hydrogen atom (H), a methyl group (-CH3), a trifluoromethyl group (-CF3), and a bromoethyl group (-CH2CH2Br).

Due to this chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-4-Bromo-1,1,1-trifluoro-2-methylbutane and (S)-4-Bromo-1,1,1-trifluoro-2-methylbutane. purdue.edu Molecules that are chiral and can exist as enantiomers are of high importance, particularly in pharmacology, where different enantiomers of a drug can have vastly different biological activities. acs.org The ability to synthesize specific stereoisomers of trifluoromethyl-containing compounds is a significant goal in modern organic chemistry. nih.govvaia.com

Properties of 4-Bromo-1,1,1-trifluoro-2-methylbutane

| Property | Value |

|---|---|

| Molecular Formula | C5H8BrF3 |

| IUPAC Name | 4-bromo-1,1,1-trifluoro-2-methylbutane |

| CAS Number | 114386-65-1 |

| Chiral Center | Carbon-2 (C2) |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 4-Bromo-1,1,1-trifluoro-2-methylbutane | C5H8BrF3 |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,1-trifluoro-2-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(2-3-6)5(7,8)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOUWYQHZBPKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114386-65-1 | |

| Record name | 4-bromo-1,1,1-trifluoro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,1,1 Trifluoro 2 Methylbutane

De Novo Synthetic Routes

De novo synthesis involves the formation of the target 4-Bromo-1,1,1-trifluoro-2-methylbutane structure from simpler, less complex starting materials. These routes build the carbon skeleton and introduce the required functional groups—the trifluoromethyl group at one end and the bromo group at the other—through strategic chemical reactions.

Strategies Involving Butane (B89635) Skeleton Functionalization

One theoretical de novo approach begins with a pre-formed 1,1,1-trifluoro-2-methylbutane (B14442593) skeleton, followed by the selective introduction of a bromine atom at the C4 position. A common method for such a transformation is free-radical halogenation. This process is typically initiated by UV light or a radical initiator and proceeds through a chain reaction mechanism.

However, a significant challenge in this approach is achieving regioselectivity. Free-radical bromination favors the substitution of hydrogen atoms at more substituted carbon atoms due to the greater stability of the resulting secondary or tertiary radical intermediates. chemistrysteps.com In the case of 1,1,1-trifluoro-2-methylbutane, this would lead to a mixture of products, with bromination potentially occurring at the C2, C3, and C4 positions, necessitating complex purification steps. Furthermore, if a new chiral center is created during the reaction, the product is typically a racemic mixture because the intermediate radical is trigonal planar, allowing for the halogen to attack from either face with equal probability. chemistrysteps.compressbooks.publibretexts.org

Approaches Utilizing Trifluoromethylation Reactions

Incorporating the trifluoromethyl (CF3) group is a key step in many synthetic strategies due to its profound effects on a molecule's chemical and biological properties. mdpi.com A de novo route could involve the trifluoromethylation of a carefully chosen precursor that already contains the 2-methylbutane skeleton and a bromine atom or a functional group that can be converted to one.

Modern methods for introducing a CF3 group often involve the difunctionalization of unsaturated carbon-carbon bonds. mdpi.com For example, a precursor alkene could undergo a reaction where a trifluoromethyl radical and a halogen atom are added across the double bond. One potential mechanism involves the generation of a trifluoromethyl radical from a reagent like the Langlois reagent, which then adds to the alkene. The resulting radical intermediate is subsequently trapped by a halogen source. mdpi.com Constructing the specific target molecule would require a multi-step sequence starting from a simpler, functionalized butane derivative.

Stereoselective and Asymmetric Synthetic Pathways

The C2 carbon in 4-Bromo-1,1,1-trifluoro-2-methylbutane is a stereocenter, meaning the molecule can exist as two enantiomers. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant area of modern chemistry, particularly for applications in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

Asymmetric synthesis of this target could be achieved by using a chiral catalyst to control the formation of the stereocenter. One advanced strategy involves the asymmetric hydrogenation of a prochiral fluoromethylated olefin. rsc.org By using a chiral catalyst, typically a transition metal complex with a chiral ligand, hydrogen can be delivered to one face of the double bond preferentially, establishing the desired stereochemistry at the C2 position. Another powerful method is the copper-catalyzed asymmetric conjugate addition of a methyl group to a β-CF3-substituted enone, which can create a chiral all-carbon quaternary center with high enantioselectivity. acs.org These catalytic methods provide access to enantioenriched building blocks that can be further elaborated to yield the final target compound. rsc.orgacs.org

Table 1: Overview of De Novo Synthetic Strategies

| Strategy | Plausible Precursor | Key Reaction Type | Primary Challenge / Outcome |

|---|---|---|---|

| Butane Skeleton Functionalization | 1,1,1-Trifluoro-2-methylbutane | Free-Radical Bromination | Poor regioselectivity leading to isomeric mixtures; produces a racemic mixture. chemistrysteps.comlibretexts.org |

| Trifluoromethylation | A functionalized alkene | Radical Halo-Trifluoromethylation | Requires a suitable unsaturated precursor; may involve multiple steps. mdpi.com |

| Asymmetric Synthesis | A prochiral trifluoromethylated alkene | Catalytic Asymmetric Hydrogenation | Requires specialized chiral catalysts and multi-step synthesis to reach the final target. rsc.org |

Precursor-Based Synthesis and Modifications

These synthetic routes are often more practical and efficient as they start from a precursor molecule that already contains the core trifluoro-methylbutane structure. The synthesis is completed through one or more high-yielding functional group transformations.

Halogen Exchange Reactions for Bromine Incorporation

The Finkelstein reaction is a classic and highly effective method for halogen exchange. wikipedia.org This SN2 reaction involves treating an alkyl chloride or sulfonate ester with an alkali metal bromide to form the corresponding alkyl bromide. organic-chemistry.org In a plausible synthesis of the target compound, a precursor such as 4-Chloro-1,1,1-trifluoro-2-methylbutane would be reacted with sodium bromide (NaBr) or lithium bromide (LiBr).

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972). The equilibrium is driven toward the product because sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. wikipedia.org While the classic Finkelstein reaction is well-established, modern variations may use catalysts such as copper(I) iodide or nickel complexes for more challenging substrates. frontiersin.org This method is often preferred for its mild conditions and high yields. iitk.ac.in

Functional Group Interconversions on Related Substrates

Perhaps the most direct and common strategy for synthesizing 4-Bromo-1,1,1-trifluoro-2-methylbutane involves the functional group interconversion of a readily available precursor, typically an alcohol. ub.eduvanderbilt.edu The starting material for this route would be 1,1,1-trifluoro-2-methylbutan-4-ol. The terminal hydroxyl group (-OH) is a poor leaving group and must first be converted into a good one to facilitate substitution with a bromide ion.

Several standard reagents are effective for converting primary alcohols to alkyl bromides.

Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. masterorganicchemistry.comyoutube.com The reaction is generally reliable for primary and secondary alcohols.

Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). The alcohol attacks the PPh₃/CBr₄ adduct, forming an oxyphosphonium salt. This intermediate is an excellent leaving group and is subsequently displaced by the bromide ion generated in situ. vanderbilt.edu

These methods are advantageous because they typically proceed under mild conditions and avoid the harsh acidity and high temperatures associated with using hydrobromic acid, which can lead to side reactions. masterorganicchemistry.comorgsyn.org

Table 2: Comparison of Precursor-Based Methods

| Method | Precursor | Key Reagent(s) | Mechanism | Key Features |

|---|---|---|---|---|

| Halogen Exchange (Finkelstein) | 4-Chloro-1,1,1-trifluoro-2-methylbutane | NaBr or LiBr in Acetone | SN2 | High yield; driven by precipitation of NaCl. wikipedia.org |

| Alcohol Conversion | 1,1,1-Trifluoro-2-methylbutan-4-ol | Phosphorus Tribromide (PBr₃) | SN2 | Good for primary alcohols; avoids carbocation rearrangements. masterorganicchemistry.com |

| Alcohol Conversion (Appel) | 1,1,1-Trifluoro-2-methylbutan-4-ol | CBr₄, PPh₃ | SN2 | Mild conditions; high-yielding for sensitive substrates. vanderbilt.edu |

Optimization of Reaction Conditions and Process Chemistry for Academic Research

Catalytic Systems and Reagent Selection

Without established synthetic routes, there is no information regarding the catalytic systems or specific reagents that would be employed in the synthesis of 4-Bromo-1,1,1-trifluoro-2-methylbutane. Research in this area would first need to establish a viable synthetic pathway, from which different catalysts and reagents could be tested to optimize yield and purity.

Scalability Considerations for Research and Gram-Scale Syntheses

Considerations for scaling up the synthesis of 4-Bromo-1,1,1-trifluoro-2-methylbutane from laboratory research to gram-scale production are entirely speculative. Such an analysis would depend on the nature of the undiscovered synthetic method, including factors like reaction exothermicity, reagent cost and availability, and purification challenges.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 1,1,1 Trifluoro 2 Methylbutane

Nucleophilic Substitution Reactions (S\subN1, S\subN2) at the Brominated Carbon

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The mechanism of these reactions, either unimolecular (S\subN1) or bimolecular (S\subN2), is largely dictated by the structure of the alkyl halide.

For 4-Bromo-1,1,1-trifluoro-2-methylbutane, a primary alkyl halide, the S\subN2 pathway is strongly favored. The S\subN1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely due to the extreme instability of the resulting primary carbocation. masterorganicchemistry.com Even with the inductive effect of the trifluoromethyl group, the formation of a primary carbocation remains energetically prohibitive under typical conditions.

The S\subN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. masterorganicchemistry.com The rate of the S\subN2 reaction is sensitive to steric hindrance. masterorganicchemistry.com In the case of 4-Bromo-1,1,1-trifluoro-2-methylbutane, the methyl group at the β-position creates steric bulk that can hinder the backside attack of the nucleophile on the carbon bearing the bromine, potentially slowing the reaction rate compared to unbranched primary alkyl halides. libretexts.org

The outcome of the reaction of 4-Bromo-1,1,1-trifluoro-2-methylbutane is highly dependent on the nature of the nucleophile. Strong, unhindered nucleophiles will favor the S\subN2 reaction, while strong, bulky bases are more likely to lead to elimination. libretexts.org Weak nucleophiles will react slowly, if at all.

| Nucleophile Category | Example Nucleophiles | Expected Primary Reaction | Notes |

| Strong, Good Nucleophiles (Weakly Basic) | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | S\subN2 | These nucleophiles are effective at backside attack and are not basic enough to significantly promote elimination. libretexts.org |

| Strong, Basic Nucleophiles | HO⁻, CH₃O⁻, C₂H₅O⁻ | S\subN2 and E2 (competing) | These nucleophiles are strong enough for S\subN2, but their basicity also promotes the competing E2 elimination pathway. ksu.edu.sa |

| Strong, Bulky (Hindered) Bases | (CH₃)₃CO⁻ (tert-butoxide), LDA | E2 | The steric bulk of these bases makes it difficult for them to act as nucleophiles, thus they primarily function as bases, leading to elimination. ksu.edu.sayoutube.com |

| Weak Nucleophiles (Weakly Basic) | H₂O, ROH, RCOOH | Very slow S\subN2 or no reaction | These nucleophiles are generally not reactive enough to displace the bromide from a primary alkyl halide at a significant rate without elevated temperatures. leah4sci.com |

This table presents the predicted reactivity based on general principles of organic chemistry.

The S\subN2 reaction is known for its stereospecificity, proceeding with a complete inversion of configuration at the reaction center. masterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemistrysteps.com

In the case of 4-Bromo-1,1,1-trifluoro-2-methylbutane, the carbon atom bearing the bromine (C-4) is not a stereocenter. Therefore, a nucleophilic substitution reaction at this position will not result in the formation of a stereoisomer related to this specific carbon. However, if the molecule were chiral due to isotopic labeling or if the methyl group at C-2 created a stereocenter, the S\subN2 mechanism would still proceed with inversion of the electronic configuration at the C-4 carbon during the transition state. It is important to note that the stereocenter at C-2 would remain unaffected during a substitution reaction at C-4.

An S\subN1 reaction, were it to occur, would proceed through a planar carbocation intermediate. The nucleophile could then attack from either face of the carbocation, leading to a mixture of stereoisomers (racemization if the product were chiral at C-4). khanacademy.org However, as previously stated, the S\subN1 pathway is not considered a viable mechanism for this primary alkyl halide.

Elimination Reactions (E1, E2) Leading to Trifluorobutene Derivatives

In the presence of a base, 4-Bromo-1,1,1-trifluoro-2-methylbutane can undergo elimination reactions to form alkenes. The two main mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.

Given that 4-Bromo-1,1,1-trifluoro-2-methylbutane is a primary alkyl halide, the E2 mechanism is the predominant elimination pathway, especially with strong bases. ksu.edu.sa The E1 mechanism, which involves the formation of a carbocation, is unlikely for the same reasons that the S\subN1 mechanism is disfavored. ksu.edu.sa The E2 reaction is a concerted process where the base removes a proton from a β-carbon, and the leaving group departs simultaneously, forming a double bond. ksu.edu.sa

The dehydrohalogenation of 4-Bromo-1,1,1-trifluoro-2-methylbutane can potentially yield two constitutional isomers: 1,1,1-trifluoro-3-methylbut-3-ene (Hofmann product) and 1,1,1-trifluoro-3-methylbut-2-ene (Zaitsev product). The regioselectivity of the E2 reaction is influenced by the nature of the base and the substrate. libretexts.org

Zaitsev's Rule: In many cases, the major product of an elimination reaction is the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.com This is known as the Zaitsev product.

Hofmann's Rule: With sterically hindered (bulky) bases, the major product is often the less substituted alkene. masterorganicchemistry.com This is because the bulky base removes the more sterically accessible proton. youtube.com

In the case of 4-Bromo-1,1,1-trifluoro-2-methylbutane, the use of a small, strong base like sodium ethoxide would be expected to favor the more substituted Zaitsev product (1,1,1-trifluoro-3-methylbut-2-ene). Conversely, a bulky base such as potassium tert-butoxide would likely favor the formation of the less substituted Hofmann product (1,1,1-trifluoro-3-methylbut-3-ene) due to steric hindrance around the internal β-hydrogen. youtube.com

| Base | Expected Major Product | Rule | Rationale |

| Sodium Ethoxide (NaOEt) | 1,1,1-trifluoro-3-methylbut-2-ene | Zaitsev | The small base can access the more sterically hindered internal β-hydrogen, leading to the more stable, more substituted alkene. chemistrysteps.com |

| Potassium tert-Butoxide (KOtBu) | 1,1,1-trifluoro-3-methylbut-3-ene | Hofmann | The bulky base preferentially removes the less sterically hindered terminal β-hydrogen. masterorganicchemistry.com |

This table presents the predicted regioselectivity based on established principles of elimination reactions.

Stereoselectivity in E2 reactions typically favors the formation of the trans (E) isomer over the cis (Z) isomer due to its greater stability. This preference arises from minimizing steric strain in the transition state leading to the alkene.

Nucleophilic substitution (S\subN2) and elimination (E2) are often competing reactions. libretexts.org The balance between these two pathways is influenced by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles favor S\subN2, while strong, hindered bases favor E2. youtube.com For example, iodide is a good nucleophile but a weak base and would favor substitution. Tert-butoxide is a strong, bulky base and a poor nucleophile, thus favoring elimination. youtube.com

Reaction Temperature: Higher temperatures generally favor elimination over substitution. ksu.edu.sa Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Structure of the Substrate: Increased steric hindrance around the reaction center can disfavor the S\subN2 reaction and increase the proportion of the E2 product. acs.org The β-methyl group in 4-Bromo-1,1,1-trifluoro-2-methylbutane increases the likelihood of elimination compared to an unbranched primary alkyl halide.

Radical Reactions and Homolytic Cleavages

In addition to ionic reactions, 4-Bromo-1,1,1-trifluoro-2-methylbutane can undergo reactions involving radical intermediates. These reactions are typically initiated by heat or light, often in the presence of a radical initiator. libretexts.org The carbon-bromine bond is weaker than carbon-hydrogen and carbon-fluorine bonds and is susceptible to homolytic cleavage. libretexts.org

Homolytic cleavage of the C-Br bond in 4-Bromo-1,1,1-trifluoro-2-methylbutane would generate a bromine radical and a 1,1,1-trifluoro-2-methylbutan-4-yl radical. youtube.com

This radical can then participate in a variety of chain reactions. For example, in a radical dehalogenation reaction using a reagent like tributyltin hydride (Bu₃SnH), the tributyltin radical would abstract the bromine atom, and the resulting alkyl radical would then abstract a hydrogen atom from another molecule of tributyltin hydride to form the dehalogenated product, 1,1,1-trifluoro-2-methylbutane (B14442593). organic-chemistry.org

The stability of the primary radical intermediate is a key factor in these reactions. While primary radicals are generally less stable than secondary or tertiary radicals, the electron-withdrawing trifluoromethyl group can influence the stability and reactivity of the radical center.

Photochemical and Thermal Radical Initiations

The reactivity of 4-Bromo-1,1,1-trifluoro-2-methylbutane can be initiated through radical pathways under photochemical or thermal conditions. The carbon-bromine (C-Br) bond is the weakest linkage in the molecule and is therefore susceptible to homolytic cleavage.

Under ultraviolet (UV) irradiation, the C-Br bond can absorb energy, leading to its homolytic scission to generate a 4,4,4-trifluoro-3-methylbutan-1-yl radical and a bromine radical. ucr.edu This process does not typically require a photoinitiator, although one can be used to enhance efficiency.

Thermally, the initiation can be achieved by heating the compound, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose at moderate temperatures to produce radicals, which can then abstract the bromine atom from 4-Bromo-1,1,1-trifluoro-2-methylbutane to generate the primary alkyl radical. libretexts.org The stability of the resulting primary radical is influenced by the electron-withdrawing trifluoromethyl group, which can affect the subsequent reaction pathways.

Radical Cascade and Addition Reactions

Once generated, the 4,4,4-trifluoro-3-methylbutan-1-yl radical is a reactive intermediate capable of participating in various subsequent reactions, including radical additions and cascade processes. libretexts.org

Radical Addition: This primary radical can add across carbon-carbon double or triple bonds of unsaturated compounds like alkenes and alkynes. libretexts.org The regioselectivity of this addition is governed by the formation of the most stable subsequent radical intermediate. For instance, addition to an alkene CH₂=CHR would preferentially form the more substituted radical, RCH-CH₂-(CH₂CH(CH₃)CF₃). The rate of such additions is significantly influenced by the nature of the substituents on the unsaturated system, with electron-withdrawing groups on the acceptor typically increasing the reaction rate. youtube.com

Radical Cascade Reactions: In more complex substrates, this radical intermediate could initiate a cascade of reactions, particularly intramolecular cyclizations. cmu.edursc.org If the radical were part of a larger molecule containing an accessible internal π-bond, an intramolecular cyclization could occur, leading to the formation of cyclic structures. mdpi.comresearchgate.net For example, a 5-exo or 6-exo cyclization is often favored kinetically, leading to the formation of five- or six-membered rings. Such cascade processes allow for the rapid construction of complex molecular architectures from simple precursors in a single step.

Metal-Mediated and Organometallic Reactions

The C-Br bond in 4-Bromo-1,1,1-trifluoro-2-methylbutane is a key functional group for a variety of metal-mediated transformations, including the formation of organometallic reagents and participation in cross-coupling reactions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

Grignard Reagents: The reaction of 4-Bromo-1,1,1-trifluoro-2-methylbutane with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to produce the corresponding Grignard reagent, (4,4,4-trifluoro-3-methylbutyl)magnesium bromide. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction involves the insertion of magnesium into the C-Br bond, reversing the polarity of the attached carbon atom from electrophilic to strongly nucleophilic and basic. chemguide.co.uk

Organolithium Reagents: Similarly, treatment with two equivalents of lithium metal, typically as a dispersion or powder, would yield the organolithium species, 4,4,4-trifluoro-3-methylbutyllithium. masterorganicchemistry.comwikipedia.orgyoutube.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. scribd.com Both types of reagents are powerful intermediates in organic synthesis, used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

4-Bromo-1,1,1-trifluoro-2-methylbutane is a potential substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

Suzuki Coupling: In a Suzuki-Miyaura coupling, this alkyl bromide could react with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgmt.comnih.gov This reaction is versatile for forming sp³-sp² or sp³-sp³ bonds. libretexts.org The efficiency of coupling unactivated primary alkyl bromides has been significantly improved through the development of specialized phosphine (B1218219) ligands that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. mit.edu

Heck Reaction: A Heck reaction would involve the palladium-catalyzed coupling of 4-Bromo-1,1,1-trifluoro-2-methylbutane with an alkene. This reaction forms a new C-C bond at one of the vinylic positions of the alkene and typically proceeds via a syn-addition of the alkyl-palladium species followed by a syn-β-hydride elimination.

Sonogashira Coupling: The Sonogashira coupling would enable the reaction with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt. This provides a direct route to synthesizing molecules containing an alkynyl moiety attached to the trifluorinated butyl chain.

The following table presents hypothetical data for a Suzuki cross-coupling reaction to illustrate potential outcomes.

| Entry | Arylboronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 88 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 75 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 79 |

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.orgbyjus.com For 4-Bromo-1,1,1-trifluoro-2-methylbutane, such reactions would typically proceed through reactive intermediates like carbocations or radicals.

Under conditions that favor carbocation formation (e.g., treatment with a Lewis acid), the initial primary carbocation formed upon loss of the bromide ion could potentially undergo a 1,2-hydride shift from the adjacent tertiary carbon. This would lead to the formation of a more stable tertiary carbocation. Subsequent reaction with a nucleophile would result in a rearranged product.

Radical rearrangements are generally less common than carbocationic shifts but can occur under specific circumstances, often driven by the release of ring strain or the formation of a more stable radical. For the acyclic 4,4,4-trifluoro-3-methylbutan-1-yl radical, significant skeletal rearrangement is not highly expected under standard radical reaction conditions.

Detailed Mechanistic Elucidation Studies through Kinetic Isotope Effects and Intermediate Trapping

The mechanisms of the reactions involving 4-Bromo-1,1,1-trifluoro-2-methylbutane can be investigated using advanced physical organic chemistry techniques.

Kinetic Isotope Effects (KIE): The KIE is the change in reaction rate upon isotopic substitution and provides insight into the rate-determining step of a reaction. wikipedia.orglibretexts.org For example, in a hypothetical E2 elimination reaction of HBr from 4-Bromo-1,1,1-trifluoro-2-methylbutane, substituting the hydrogen on the carbon adjacent to the bromine-bearing carbon with deuterium (B1214612) (D) would allow for the measurement of a primary KIE (kH/kD). A large kH/kD value (typically > 2) would indicate that the C-H bond is broken in the rate-determining step. princeton.edu Secondary KIEs can also be used to probe changes in hybridization at the transition state in substitution (Sₙ1 or Sₙ2) reactions. utdallas.edu

The table below shows illustrative KIE data for a proposed elimination reaction.

| Substrate | Proposed Reaction | Rate Constant (k) | kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|

| 4-Bromo-1,1,1-trifluoro-2-methylbutane | E2 Elimination with a strong base | kH | 6.5 | C-H bond breaking occurs in the rate-determining step. |

| 4-Bromo-1,1,1-trifluoro-2-methyl-2-deuteriobutane | kD | |||

| 4-Bromo-1,1,1-trifluoro-2-methylbutane | Sₙ1 Solvolysis | kH | 1.1 | C-H bond breaking is not involved in the rate-determining step. |

| 4-Bromo-1,1,1-trifluoro-2-methyl-2-deuteriobutane | kD |

Intermediate Trapping: This technique is used to provide evidence for the existence of transient intermediates, such as radicals or carbocations. nih.gov In the radical reactions of 4-Bromo-1,1,1-trifluoro-2-methylbutane, a radical scavenger like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) could be added to the reaction mixture. The detection of an adduct formed between the 4,4,4-trifluoro-3-methylbutan-1-yl intermediate and TEMPO would serve as strong evidence for the presence of this radical species during the reaction.

Lack of Sufficient Data for Article Generation on 4-Bromo-1,1,1-trifluoro-2-methylbutane

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound "4-Bromo-1,1,1-trifluoro-2-methylbutane" to generate the requested article. The specific applications and synthetic routes outlined in the provided structure—namely the synthesis of fluorinated alkanes and alkenes, the formation of trifluoromethylated heterocycles, the preparation of chiral fluorinated compounds, and the development of polyfunctionalized scaffolds and complex molecular structures derived from this particular compound—are not well-documented in the accessible chemical literature.

While extensive research exists on the synthesis and reactions of various fluorinated and brominated organic compounds, specific studies detailing the reactivity and utility of 4-Bromo-1,1,1-trifluoro-2-methylbutane as a precursor for the outlined derivatives could not be located. General methodologies for the synthesis of the target compound classes often employ different starting materials.

Consequently, to maintain scientific accuracy and adhere strictly to the provided instructions of focusing solely on "4-Bromo-1,1,1-trifluoro-2-methylbutane," the article cannot be produced at this time. The generation of content would require speculation on reaction pathways and outcomes that are not supported by published research, which would not meet the required standards of a professional and authoritative scientific article.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 1,1,1 Trifluoro 2 Methylbutane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Bromo-1,1,1-trifluoro-2-methylbutane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used.

¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants for Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the methyl group protons, the methine proton, and the methylene (B1212753) protons adjacent to the bromine atom. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring fluorine and bromine atoms. Protons closer to these halogens would be expected to resonate at a lower field (higher ppm values). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the coupling constants (J values) would provide valuable information about the dihedral angles between these protons, aiding in conformational analysis.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bonded to the trifluoromethyl group, the quaternary carbon, the methine carbon, the methylene carbon attached to bromine, and the methyl carbon would each have a characteristic chemical shift. The presence of the highly electronegative fluorine atoms would cause a significant downfield shift for the carbon of the CF₃ group and would also influence the shifts of adjacent carbons.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a clear signal for the trifluoromethyl group. The chemical shift of the ¹⁹F signal is highly dependent on its electronic environment. Coupling between the fluorine nuclei and the adjacent protons would also be observable in both the ¹⁹F and ¹H NMR spectra, providing further structural confirmation.

Hypothetical NMR Data Table for 4-Bromo-1,1,1-trifluoro-2-methylbutane: (Note: This data is illustrative and not based on experimental results.)

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H J (Hz) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| CH₃ | Value | Multiplicity | Value | Value | N/A |

| CH | Value | Multiplicity | Value | Value | N/A |

| CH₂Br | Value | Multiplicity | Value | Value | N/A |

| CF₃ | N/A | N/A | N/A | Value | Value |

| C(CH₃) | N/A | N/A | N/A | Value | N/A |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

To unambiguously assign all the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help to establish the proton-proton connectivity within the butane (B89635) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which can be crucial for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal structural details.

Electron Ionization (EI) and Chemical Ionization (CI) Studies

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule. For 4-Bromo-1,1,1-trifluoro-2-methylbutane, characteristic fragments would likely arise from the loss of a bromine atom, a trifluoromethyl group, or smaller alkyl fragments. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. This method is often used to clearly identify the molecular ion. In CI-MS, a reagent gas is ionized, and these ions then react with the analyte molecule to produce protonated molecules [M+H]⁺ or other adducts. The CI spectrum of 4-Bromo-1,1,1-trifluoro-2-methylbutane would be expected to show a prominent [M+H]⁺ peak, confirming the molecular weight of the compound.

Hypothetical Mass Spectrometry Fragmentation Data: (Note: This data is illustrative and not based on experimental results.)

| m/z Value | Possible Fragment | Ionization Mode |

| Value | [M]⁺ | EI |

| Value | [M+2]⁺ | EI |

| Value | [M-Br]⁺ | EI |

| Value | [M-CF₃]⁺ | EI |

| Value | [M+H]⁺ | CI |

| Value | [M+H+2]⁺ | CI |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given formula, the elemental composition can be confirmed with high confidence. This would be essential to unequivocally confirm the identity of 4-Bromo-1,1,1-trifluoro-2-methylbutane.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

The IR and Raman spectra of 4-Bromo-1,1,1-trifluoro-2-methylbutane would exhibit characteristic bands for the various functional groups present.

C-H stretching: Vibrations in the 2850-3000 cm⁻¹ region would correspond to the stretching of the C-H bonds in the methyl and methylene groups.

C-F stretching: Strong absorption bands in the 1000-1400 cm⁻¹ region are characteristic of C-F bond stretching vibrations. The trifluoromethyl group would likely show multiple strong bands in this region.

C-Br stretching: The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

C-H bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, and CH₃ groups would appear in the 1350-1470 cm⁻¹ and lower frequency regions.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. A complete vibrational analysis, often aided by computational chemistry calculations, would allow for the assignment of all observed bands to specific molecular motions.

Hypothetical Vibrational Spectroscopy Data: (Note: This data is illustrative and not based on experimental results.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2960 | Medium | C-H asymmetric stretching (CH₃) |

| 2870-2850 | Medium | C-H symmetric stretching (CH₂) |

| 1465-1450 | Medium | C-H bending (CH₂) |

| 1350-1150 | Strong | C-F stretching (CF₃) |

| 650-550 | Medium-Strong | C-Br stretching |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 4-Bromo-1,1,1-trifluoro-2-methylbutane that can be crystallized, this technique can provide unequivocal proof of their molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The introduction of a bromine atom into such molecules can have a noticeable effect on the crystal structure, often influencing the formation of specific intermolecular interactions. rsc.org

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete and highly accurate molecular structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C13H7BrClF3N2 |

| Formula Weight | 375.57 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.4183(18) Å b = 15.185(3) Å c = 13.1826(18) Å β = 133.905(8)° |

| Volume | 1358.4(4) Å3 |

| Z | 4 |

| Density (calculated) | 1.835 Mg/m3 |

This data is representative of a brominated organic compound and serves to illustrate the outputs of an X-ray crystallographic study.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., Chiral GC, Chiral HPLC)

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for the separation of complex mixtures. For chiral molecules like 4-Bromo-1,1,1-trifluoro-2-methylbutane, which contains a stereocenter at the second carbon atom, chiral chromatography is essential for the separation and quantification of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity testing. moravek.com It separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com By comparing the chromatogram of a sample to that of a known standard, the purity can be determined, and any impurities can be identified and quantified. For halogenated hydrocarbons, reversed-phase HPLC is often employed.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. gcms.cz This method utilizes a capillary column coated with a chiral stationary phase (CSP). gcms.cz The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. Derivatized cyclodextrins are commonly used as CSPs for the separation of a wide range of chiral compounds. gcms.czuni-muenchen.de The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is another vital method for enantioselective separation, particularly for less volatile or thermally labile compounds. nih.gov Similar to chiral GC, it employs a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are widely used in chiral HPLC. researchgate.nettsijournals.com The choice of the mobile phase, which typically consists of a mixture of organic solvents, is critical for achieving good resolution between the enantiomers. tsijournals.com

The table below presents hypothetical, yet representative, data for the chiral separation of 4-Bromo-1,1,1-trifluoro-2-methylbutane enantiomers by both Chiral GC and Chiral HPLC, illustrating the typical results obtained from these techniques.

| Technique | Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|---|

| Chiral GC | Retention Time (min) | 12.54 | 12.89 |

| Peak Area (%) | 50.1 | 49.9 | |

| Resolution (Rs) | 1.85 | ||

| Chiral HPLC | Retention Time (min) | 8.32 | 9.15 |

| Peak Area (%) | 49.8 | 50.2 | |

| Resolution (Rs) | 2.10 |

This data is hypothetical and serves to illustrate the typical output from chiral chromatographic analyses.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1,1,1 Trifluoro 2 Methylbutane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing detailed information about its electronic structure and stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can provide accurate descriptions of molecular orbitals, charge distributions, and other electronic properties. For 4-Bromo-1,1,1-trifluoro-2-methylbutane, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be instrumental in elucidating the influence of the electron-withdrawing trifluoromethyl group and the bulky, polarizable bromine atom on the molecule's electron distribution.

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. In 4-Bromo-1,1,1-trifluoro-2-methylbutane, the HOMO is expected to be localized primarily on the bromine atom and the adjacent carbon-carbon sigma bonds, while the LUMO is likely to be associated with the antibonding orbitals of the C-Br and C-CF3 bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack at the carbon bearing the bromine atom.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For 4-Bromo-1,1,1-trifluoro-2-methylbutane, the ESP map would likely show a region of negative potential around the fluorine atoms and a region of positive potential on the carbon atom attached to the bromine, indicating its electrophilic character.

Table 1: Predicted Electronic Properties of 4-Bromo-1,1,1-trifluoro-2-methylbutane from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 2.5 D |

Note: These are hypothetical values based on typical DFT calculations for similar halogenated alkanes and are for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for calculating molecular properties and stability. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energies and geometries than DFT, albeit at a higher computational cost.

For 4-Bromo-1,1,1-trifluoro-2-methylbutane, ab initio calculations would be valuable for obtaining a precise determination of its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also be used to determine the molecule's absolute and relative energies, providing a quantitative measure of its stability. The calculated vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the molecule's infrared (IR) spectrum.

Conformational Analysis and Energy Landscapes

The presence of a chiral center at the second carbon and the rotational freedom around the carbon-carbon single bonds in 4-Bromo-1,1,1-trifluoro-2-methylbutane give rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

The rotation around the C2-C3 bond is of particular interest. Similar to 2-methylbutane, different staggered and eclipsed conformations can be envisioned. vaia.comlumenlearning.com The relative energies of these conformers will be influenced by steric interactions between the methyl group, the trifluoromethyl group, the bromine atom, and the hydrogen atoms. Gauche interactions between bulky groups will destabilize a conformer, while anti-arrangements will be more stable.

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle of the C2-C3 bond and calculating the energy at each step, can map out the energy landscape. The results of such an analysis would reveal the most stable conformation, which is likely to be the one that minimizes steric hindrance by placing the bulky trifluoromethyl and bromoethyl groups in an anti-periplanar arrangement.

Table 2: Relative Energies of Hypothetical Conformers of 4-Bromo-1,1,1-trifluoro-2-methylbutane (Rotation around C2-C3 bond)

| Dihedral Angle (CH3-C2-C3-CH2Br) | Conformation | Relative Energy (kcal/mol) |

| 60° | Gauche | 1.2 |

| 180° | Anti | 0.0 |

| 300° (-60°) | Gauche | 1.5 |

Note: These are illustrative values based on the principles of conformational analysis for substituted butanes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the characterization of transition states and the determination of activation energies. For 4-Bromo-1,1,1-trifluoro-2-methylbutane, a key reaction of interest would be nucleophilic substitution (SN2) at the carbon bearing the bromine atom.

By modeling the approach of a nucleophile (e.g., a halide ion or a hydroxide (B78521) ion) to the substrate, the reaction pathway can be mapped. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. libretexts.orgmsu.edu

These calculations would likely show that the SN2 reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center. The presence of the bulky trifluoromethyl group near the reaction center would be expected to influence the activation energy, potentially sterically hindering the approach of the nucleophile.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For 4-Bromo-1,1,1-trifluoro-2-methylbutane, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful. DFT calculations can provide accurate predictions of 1H, 13C, and 19F NMR chemical shifts. researchgate.netnih.gov The calculated chemical shifts, when referenced against a standard (e.g., tetramethylsilane (B1202638) for 1H and 13C, and CFCl3 for 19F), can be compared with experimental data to confirm the molecular structure. The predicted coupling constants between different nuclei can also aid in the assignment of the NMR signals.

As mentioned earlier, the calculation of vibrational frequencies can be used to predict the IR spectrum of the molecule. The characteristic vibrational modes associated with the C-F, C-Br, and C-H bonds would be expected to appear at specific frequencies, providing a fingerprint of the molecule.

Table 3: Predicted 19F NMR Chemical Shift for 4-Bromo-1,1,1-trifluoro-2-methylbutane

| Functional Group | Predicted Chemical Shift (ppm) |

| -CF3 | -65 to -75 |

Note: This is a typical range for a trifluoromethyl group attached to a saturated alkyl chain and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of a molecule or an ensemble of molecules over time.

For 4-Bromo-1,1,1-trifluoro-2-methylbutane, MD simulations could be used to study its behavior in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water or a non-polar organic solvent), one can investigate solvation effects, conformational dynamics in solution, and transport properties such as diffusion coefficients. These simulations rely on classical force fields that describe the interactions between atoms.

MD simulations can also provide insights into the flexibility of the molecule and the timescales of conformational changes. This information is crucial for understanding how the molecule behaves in a real-world chemical or biological system.

Applications of 4 Bromo 1,1,1 Trifluoro 2 Methylbutane As a Key Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The unique combination of a stable trifluoromethyl group and a reactive bromo group in 4-Bromo-1,1,1-trifluoro-2-methylbutane positions it as a valuable precursor for the synthesis of intricate molecular architectures.

Precursor for Advanced Organic Materials

Fluorinated compounds are known to exhibit enhanced thermal stability and chemical resistance. sigmaaldrich.com While specific research on 4-Bromo-1,1,1-trifluoro-2-methylbutane in materials science is limited, analogous fluorinated building blocks are utilized to synthesize high-performance polymers and other organic materials. sigmaaldrich.comresearchgate.net The introduction of the trifluoromethyl group can lead to materials with low surface energy, high hydrophobicity, and specific optical and dielectric properties. The bromo-functional end of the molecule allows for its incorporation into larger polymer chains or attachment to surfaces through various coupling chemistries.

Table 1: Potential Contributions of the Trifluoromethyl Group to Organic Materials

| Property Enhanced | Rationale | Potential Application |

| Thermal Stability | The high strength of the C-F bond. | High-temperature resistant polymers and coatings. |

| Chemical Resistance | The inertness of the C-F bond to many chemical reagents. | Linings for chemical reactors and storage tanks. |

| Hydrophobicity | The low polarizability of the C-F bond. | Water-repellent surfaces and anti-fouling coatings. |

| Low Refractive Index | The low polarizability of the C-F bond. | Optical fibers and anti-reflective coatings. |

Role in the Synthesis of Fluorinated Agrochemical Precursors

Table 2: Examples of Fluorinated Agrochemicals and the Importance of the Trifluoromethyl Group

| Agrochemical Class | Example | Role of Trifluoromethyl Group |

| Herbicide | Trifluralin | Enhanced herbicidal activity and soil persistence. sigmaaldrich.com |

| Insecticide | Fipronil | Increased insecticidal potency. |

| Fungicide | Fluopyram | Broad-spectrum fungicidal activity. |

Utility in Developing Chemical Probes and Reagents for Biological Research

Chemical probes are essential tools for studying biological processes at the molecular level. mskcc.orgnih.gov The unique properties of the trifluoromethyl group make it a valuable component in the design of such probes. rsc.org Its strong and distinct signal in ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy allows for the monitoring of molecular interactions in biological systems with minimal background interference. The bromine atom in 4-Bromo-1,1,1-trifluoro-2-methylbutane provides a convenient point of attachment for linking this fluorinated tag to a larger bioactive molecule or a fluorescent dye. mdpi.com This enables researchers to track the distribution and binding of the probe within a cell or organism.

Future Research Directions and Emerging Trends in 4 Bromo 1,1,1 Trifluoro 2 Methylbutane Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. For 4-Bromo-1,1,1-trifluoro-2-methylbutane, future research will likely focus on developing more environmentally benign and sustainable synthetic methods. Traditional approaches often rely on harsh reagents and generate significant waste.

Key areas of future research in green synthesis include:

Enzymatic Synthesis: The use of enzymes in synthetic chemistry offers high selectivity and mild reaction conditions. nih.gov Future investigations may explore the use of specific enzymes for the stereoselective synthesis of 4-Bromo-1,1,1-trifluoro-2-methylbutane, which would be a significant advancement over classical chemical methods.

Alternative Solvents: A shift away from volatile and hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a major trend. Research into the synthesis of related compounds, such as 4-bromo-1,1,2-trifluoro-1-butene, has already demonstrated the use of water as a solvent to improve the process and reduce environmental impact. google.compatsnap.com

Atom Economy: Developing reactions with high atom economy is a cornerstone of green chemistry. Future synthetic routes will aim to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Biocatalysis | High stereoselectivity, mild conditions |

| Water as a solvent | Reduced environmental impact, simplified purification |

| High atom economy reactions | Minimized waste generation |

Exploration of Novel Reactivity and Catalytic Transformations

The bromine and trifluoromethyl groups in 4-Bromo-1,1,1-trifluoro-2-methylbutane make it a versatile substrate for a variety of chemical transformations. Future research will undoubtedly focus on exploring its reactivity in novel catalytic systems.

Emerging trends in this area include:

Cross-Coupling Reactions: The carbon-bromine bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from 4-Bromo-1,1,1-trifluoro-2-methylbutane.

Copper-Catalyzed Trifluoromethylation: Recent advancements in copper-catalyzed reactions have shown promise for the trifluoromethylation of various organic molecules. acs.orgnih.govnih.gov The trifluoromethyl group in 4-Bromo-1,1,1-trifluoro-2-methylbutane can influence the reactivity of the molecule and participate in novel transformations.

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions, often under mild conditions. Future studies may explore the use of photoredox catalysis to activate the C-Br bond in 4-Bromo-1,1,1-trifluoro-2-methylbutane for a range of synthetic applications.

| Catalytic Transformation | Synthetic Utility |

| Palladium-catalyzed cross-coupling | Formation of new C-C and C-heteroatom bonds |

| Copper-catalyzed reactions | Introduction of trifluoromethyl groups |

| Photoredox catalysis | Mild and selective bond activation |

Expanding its Application in Emerging Areas of Organic Chemistry

The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make trifluoromethylated compounds highly valuable in medicinal chemistry and materials science. mdpi.commdpi.com Future research will aim to expand the applications of 4-Bromo-1,1,1-trifluoro-2-methylbutane in these emerging areas.

Potential future applications include:

Medicinal Chemistry: As a building block, it can be used to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group is a common motif in many pharmaceuticals. mdpi.com

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and stability of agrochemicals.

Materials Science: The introduction of trifluoromethyl groups can modify the physical properties of polymers and other materials, leading to applications in areas such as liquid crystals and advanced coatings.

Advanced Chiral Resolution and Stereocontrol Methodologies

4-Bromo-1,1,1-trifluoro-2-methylbutane is a chiral molecule, and the biological activity of its enantiomers can differ significantly. Therefore, the development of efficient methods for its chiral resolution and stereocontrolled synthesis is of paramount importance, particularly for pharmaceutical applications.

Future research in this area will likely focus on:

Chiral Chromatography: The development of more efficient and scalable chiral stationary phases for the chromatographic separation of the enantiomers of 4-Bromo-1,1,1-trifluoro-2-methylbutane.

Asymmetric Synthesis: The design of new catalytic asymmetric methods to selectively synthesize one enantiomer over the other. This could involve the use of chiral catalysts or auxiliaries.

Advanced Analytical Techniques: The use of techniques like NMR with chiral solvating agents to rapidly determine the enantiomeric excess of synthetic mixtures. cas.cnchemeurope.com

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. sioc-journal.cnresearchgate.netmit.edursc.orgresearchgate.net The integration of these technologies into the synthesis and derivatization of 4-Bromo-1,1,1-trifluoro-2-methylbutane is a key future trend.

Key aspects of this integration include:

Flow Synthesis: Performing the synthesis of 4-Bromo-1,1,1-trifluoro-2-methylbutane in a continuous flow reactor can allow for better control over reaction parameters, leading to higher yields and purity. It can also enable the safe handling of hazardous reagents. sioc-journal.cnmit.edu

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for reactions involving 4-Bromo-1,1,1-trifluoro-2-methylbutane. sigmaaldrich.comnih.govbris.ac.uknih.gov

High-Throughput Synthesis: The use of automated systems can facilitate the rapid synthesis of a library of derivatives from 4-Bromo-1,1,1-trifluoro-2-methylbutane for screening in drug discovery and materials science.

| Technology | Advantage in 4-Bromo-1,1,1-trifluoro-2-methylbutane Chemistry |

| Flow Chemistry | Enhanced safety, improved process control, scalability |

| Automated Synthesis | Rapid reaction optimization, high-throughput screening |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1,1,1-trifluoro-2-methylbutane, and what critical reaction conditions ensure high yield?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions. For example:

- Bromination of trifluoromethyl precursors : Use reagents like N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the terminal carbon.

- Nucleophilic substitution : React 1,1,1-trifluoro-2-methylbutanol with PBr₃ or HBr in anhydrous conditions to replace the hydroxyl group with bromine .

Critical Conditions : Maintain low temperatures (0–5°C) to suppress side reactions like elimination. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-1,1,1-trifluoro-2-methylbutane, and what key spectral features should researchers prioritize?

Methodological Answer :

- ¹⁹F NMR : A singlet near -70 ppm confirms the trifluoromethyl (-CF₃) group. Splitting patterns may indicate proximity to the methyl or bromine groups.

- ¹H NMR : The methyl group (C-2) appears as a triplet (~1.3 ppm) due to coupling with adjacent CH₂ groups. The terminal CH₂Br group shows splitting from vicinal protons.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 224 (C₅H₈BrF₃⁺) and isotope patterns characteristic of bromine (1:1 ratio for M⁺ and M+2⁺) .

Advanced Questions

Q. How do the steric and electronic effects of the trifluoromethyl and bromine groups influence regioselectivity in elimination or substitution reactions?

Methodological Answer :

- Steric Effects : The bulky -CF₃ group at C-1 hinders nucleophilic attack at C-1, directing reactions toward C-4 (bromine site).

- Electronic Effects : The electron-withdrawing -CF₃ group destabilizes carbocation intermediates, favoring SN2 mechanisms over SN1.

Mitigation Strategy : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance SN2 reactivity .

Q. What computational methods are suitable for predicting the stability and reaction pathways of 4-Bromo-1,1,1-trifluoro-2-methylbutane?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states and activation energies for substitution/elimination.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for phase-transfer catalytic systems (e.g., tetrabutylammonium bromide) .

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Methodological Answer :

- Control Experiments : Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligands (e.g., XPhos), and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions.

- Analytical Validation : Use GC-MS or HPLC to quantify byproducts (e.g., dehalogenated or dimerized species) and adjust stoichiometry accordingly .

Handling and Safety

Q. What are the recommended storage and handling protocols for 4-Bromo-1,1,1-trifluoro-2-methylbutane?

Methodological Answer :

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar) to prevent light-induced degradation and bromine loss.

- Safety : Use explosion-proof refrigerators due to flammability (flash point ~63°F) and work in fume hoods to avoid inhalation of volatile brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.